OM-153

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H24FN7O2 |

|---|---|

Molecular Weight |

509.5 g/mol |

IUPAC Name |

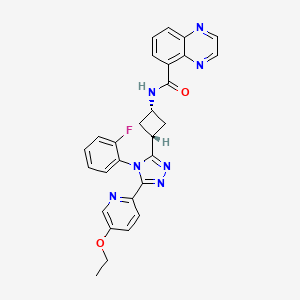

N-[3-[5-(5-ethoxy-2-pyridinyl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide |

InChI |

InChI=1S/C28H24FN7O2/c1-2-38-19-10-11-23(32-16-19)27-35-34-26(36(27)24-9-4-3-7-21(24)29)17-14-18(15-17)33-28(37)20-6-5-8-22-25(20)31-13-12-30-22/h3-13,16-18H,2,14-15H2,1H3,(H,33,37) |

InChI Key |

ARCOJIXZDJYBCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=C6C(=CC=C5)N=CC=N6 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of OM-153: A Technical Guide

A Deep Dive into a Potent and Selective Tankyrase Inhibitor for Researchers and Drug Development Professionals

Introduction: OM-153 is a potent, selective, and orally active small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes play a crucial role in various cellular processes by catalyzing the poly-ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3][4][5] A key target of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. By inhibiting tankyrase activity, this compound stabilizes this complex, leading to the degradation of β-catenin and the subsequent downregulation of the Wnt/β-catenin signaling pathway.[1][3][4] This pathway is frequently dysregulated in various cancers, making tankyrase inhibitors like this compound a promising therapeutic strategy. Beyond its well-documented effects on Wnt/β-catenin signaling, this compound has also been shown to modulate the Hippo/YAP and MYC signaling pathways, further highlighting its potential as a multi-faceted anti-cancer agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects on cancer cell growth.

| Target | IC50 (nM) | Assay Type | Reference |

| Tankyrase 1 (TNKS1) | 13 | Biochemical Assay | [1][2][6] |

| Tankyrase 2 (TNKS2) | 2 | Biochemical Assay | [1][2][6] |

| Wnt/β-catenin Signaling | 0.63 | Luciferase Reporter Assay (HEK293 cells) | [1][2][6] |

| PARP1 | >10,000 | Biochemical Assay | [6] |

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for TNKS1 and TNKS2 over other PARP family members like PARP1. The potent inhibition of Wnt/β-catenin signaling in a cellular context is also highlighted.

| Cell Line | Cancer Type | GI50 (nM) | GI25 (nM) | Reference |

| COLO 320DM | Colon Carcinoma | 10 | 2.5 | [1][2] |

| RKO | Colon Carcinoma | >10,000 | >10,000 | [1] |

| ABC-1 | Lung Adenocarcinoma | ~10 | Not Reported | [3] |

| OVCAR-4 | Ovarian Cancer | ~10 | Not Reported | [3] |

| UO-31 | Renal Cancer | ~10 | Not Reported | [3] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. The growth inhibition 50 (GI50) and 25 (GI25) values indicate the concentration of this compound required to inhibit cell growth by 50% and 25%, respectively. The data shows that this compound is effective in a range of cancer cell lines with activated Wnt signaling (e.g., COLO 302DM, which has an APC mutation), while being significantly less active in cell lines with a less dependent Wnt pathway (e.g., RKO).

Core Signaling Pathways Modulated by this compound

This compound exerts its primary anti-tumor effects through the modulation of three key signaling pathways: Wnt/β-catenin, Hippo/YAP, and MYC.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrase enzymes (TNKS1/2) poly-ADP-ribosylate (PARylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes, including c-MYC and Cyclin D1.

This compound inhibits TNKS1/2, thereby preventing the PARylation and subsequent degradation of Axin.[3][4][5] This stabilizes the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. As a result, the transcription of Wnt target genes is suppressed, and cancer cell proliferation is inhibited.[1][3]

The Hippo/YAP Signaling Pathway

The Hippo signaling pathway is another critical regulator of organ size and cell proliferation. Its dysregulation is also implicated in cancer development. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus and promotes the transcription of pro-proliferative and anti-apoptotic genes.

Tankyrase has been identified as a positive regulator of YAP signaling.[7] TNKS1/2 can PARylate and promote the degradation of angiomotin (AMOT) family proteins, which are negative regulators of YAP.[7] By inhibiting TNKS1/2, this compound leads to the stabilization of AMOT proteins. Stabilized AMOT sequesters YAP in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. This leads to the downregulation of YAP target genes and a reduction in cell proliferation.[1]

The MYC Signaling Pathway

c-MYC is a potent proto-oncogene that is frequently overexpressed in human cancers. It functions as a transcription factor that regulates the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. The expression of MYC is, in part, regulated by the Wnt/β-catenin and YAP signaling pathways.

By inhibiting both the Wnt/β-catenin and YAP pathways, this compound leads to a downstream reduction in the transcription and protein levels of c-MYC and its target genes, such as Cyclin D1.[1] This multi-pronged attack on MYC expression contributes significantly to the anti-proliferative effects of this compound.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Lines: COLO 320DM (APC-mutant colon carcinoma), RKO (APC-wildtype colon carcinoma), HEK293 (human embryonic kidney), ABC-1 (lung adenocarcinoma), OVCAR-4 (ovarian cancer), and UO-31 (renal cancer) cell lines are commonly used.[1][3]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Luciferase-Based Wnt/β-catenin Signaling Reporter Assay

-

Principle: This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

-

Protocol:

-

HEK293 cells are transiently co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a Renilla luciferase control plasmid (for normalization).

-

After 24 hours, cells are treated with various concentrations of this compound or vehicle control (DMSO).

-

Wnt signaling is stimulated with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

-

After another 24 hours, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt/β-catenin signaling.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1][6]

-

MTS Cell Growth Assay

-

Principle: This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) to a formazan product by metabolically active cells.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 5 days).

-

At the end of the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

GI50 and GI25 values are calculated relative to the vehicle-treated control (100% growth) and the cell number at time zero (0% growth).[1]

-

Immunoblotting

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Protocol:

-

Cells are treated with this compound or vehicle control for a specified time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

The membrane is incubated with primary antibodies against target proteins (e.g., Axin1, active-β-catenin, total β-catenin, YAP, TAZ, AMOTL2, c-MYC, Cyclin D1) and a loading control (e.g., β-actin, GAPDH, or Lamin B1).[3]

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Principle: This technique is used to measure the expression levels of specific genes.

-

Protocol:

-

Cells are treated with this compound or vehicle control.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., AXIN2, NKD1, APCDD1, DKK1, MYC, CCND1, CTGF, CYR61, AMOTL2).[3]

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).

-

The relative fold change in gene expression is calculated using the ΔΔCt method.

-

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies.

-

Protocol:

-

Human cancer cells (e.g., COLO 320DM) are subcutaneously injected into the flanks of the mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally, typically twice daily, at various doses (e.g., 0.33-10 mg/kg).[3][4][5]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., immunoblotting or RT-qPCR for target gene expression).[3]

-

Conclusion

This compound is a highly potent and selective tankyrase inhibitor that demonstrates significant anti-tumor activity through the modulation of multiple oncogenic signaling pathways. Its primary mechanism of action involves the inhibition of TNKS1/2, leading to the stabilization of the β-catenin destruction complex and the subsequent suppression of Wnt/β-catenin signaling. Furthermore, this compound inhibits the Hippo/YAP pathway by stabilizing angiomotin proteins, which sequester YAP in the cytoplasm. The combined inhibition of these pathways results in the downstream suppression of the proto-oncogene c-MYC. This multi-targeted mechanism of action, coupled with its oral bioavailability and favorable pharmacokinetic profile, makes this compound a promising candidate for further preclinical and clinical development as a novel cancer therapeutic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and other tankyrase inhibitors.

References

- 1. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New article: The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]

- 6. researchgate.net [researchgate.net]

- 7. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

OM-153: A Potent and Selective Tankyrase Inhibitor for Oncogenic Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: OM-153 is a novel, potent, and selective small-molecule inhibitor targeting tankyrase 1 and 2 (TNKS1/2). As members of the poly(ADP-ribose) polymerase (PARP) family, tankyrases play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This compound, a 1,2,4-triazole-based compound, targets the adenosine binding pocket of the tankyrase catalytic domains with high selectivity over other PARP enzymes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key oncogenic signaling pathways.

Mechanism of Action and Signaling Pathways

Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin signaling pathway. They act by poly-ADP-ribosylating (PARylating) AXIN proteins, which are essential components of the β-catenin destruction complex. This PARylation marks AXIN for ubiquitination and subsequent degradation by the proteasome. The degradation of AXIN leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes, including MYC and CCND1 (Cyclin D1), which promote cell proliferation.

This compound inhibits the catalytic activity of TNKS1/2. This inhibition prevents the PARylation and subsequent degradation of AXIN, leading to its stabilization and the accumulation of the β-catenin destruction complex. As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for proteasomal degradation, thereby inhibiting the transcription of Wnt target genes. Beyond the Wnt pathway, this compound has also been shown to inhibit YAP and MYC signaling pathways in certain cancer cell lines.

Caption: Wnt/β-catenin signaling pathway and inhibition by this compound.

Quantitative Data Summary

This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified against its primary targets, TNKS1 and TNKS2, and its downstream effect on Wnt signaling and cancer cell proliferation has been characterized.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| Tankyrase 1 (TNKS1) | 13 | Biochemical |

| Tankyrase 2 (TNKS2) | 2 | Biochemical |

| PARP1 | >10,000 | Biochemical |

Data sourced from references.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) |

|---|---|---|

| Wnt/β-catenin Signaling Reporter | HEK293 | 0.63 |

Data sourced from references.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | GI25 (nM) |

|---|---|---|---|

| COLO 320DM | Colon Carcinoma | 10 | 2.5 |

| RKO | Colon Carcinoma | Insignificantly affected | - |

GI50/GI25: Concentrations resulting in 50% and 25% growth inhibition, respectively. Data from MTS assays after 5 days of cultivation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Biochemical Tankyrase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of TNKS1 and TNKS2.

-

Principle: A homogenous biochemical assay measures the poly-ADP-ribosylation activity of recombinant human TNKS1/2. The assay typically uses biotinylated NAD+ as a substrate. The PARsylated protein product, containing incorporated biotin-ADP-ribose, is then detected using a streptavidin-conjugated donor bead and a protein-specific antibody on an acceptor bead, generating a chemiluminescent or fluorescent signal (e.g., AlphaScreen).

-

Protocol Outline:

-

Recombinant human TNKS1 or TNKS2 enzyme is pre-incubated with serially diluted this compound or vehicle control (DMSO) in an assay buffer.

-

The enzymatic reaction is initiated by adding a substrate mixture containing NAD+ (including biotinylated NAD+) and a histone substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 25°C).

-

The reaction is stopped, and detection reagents (e.g., streptavidin-donor beads and acceptor beads) are added.

-

After an incubation period in the dark, the signal is read on a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for a typical biochemical tankyrase inhibition assay.

Luciferase-Based Wnt/β-catenin Signaling Reporter Assay

This cell-based assay measures the functional consequence of tankyrase inhibition on the Wnt signaling pathway.

-

Principle: HEK293 cells are engineered to stably or transiently express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene. Inhibition of tankyrase by this compound stabilizes the destruction complex, reduces β-catenin levels, and thus decreases luciferase expression and signal.

-

Protocol Outline:

-

HEK293 cells with the TCF/LEF-luciferase reporter are seeded in 96-well plates.

-

After cell attachment (e.g., 24 hours), the medium is replaced with fresh medium containing Wnt3a-conditioned medium (to activate the pathway) and serially diluted this compound or vehicle control.

-

Cells are incubated for a specified period (e.g., 24 hours).

-

The medium is removed, and cells are lysed.

-

Luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.

-

IC50 values are determined from the dose-response curve.

-

Caption: Workflow for a Wnt/β-catenin signaling reporter assay.

Cell Proliferation (MTS) Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

-

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to adhere.

-

An initial plate is read at time zero (t0) to establish a baseline.

-

Remaining plates are treated with a range of this compound concentrations or vehicle control.

-

Cells are incubated for an extended period (e.g., 5 days).

-

At the end of the incubation, MTS reagent is added to each well.

-

Plates are incubated for 1-4 hours to allow for formazan development.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Growth inhibition (GI50 and GI25) values are calculated relative to the vehicle control (100% growth) and the t0 reading (0% growth).

-

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (e.g., COLO 320DM) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

-

Protocol Outline:

-

Immunocompromised mice (e.g., CB17-SCID) are challenged subcutaneously with a suspension of human colon carcinoma cells (e.g., COLO 320DM).

-

Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered, typically via oral gavage, at various doses (e.g., 0.33–10 mg/kg) on a defined schedule (e.g., twice daily).

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic (biomarker) analysis, such as measuring levels of this compound, AXIN1, and β-catenin.

-

Efficacy is determined by comparing the tumor volumes in the treated groups to the control group.

-

Conclusion

This compound is a highly potent and selective inhibitor of tankyrase 1 and 2, demonstrating picomolar to low nanomolar efficacy in biochemical and cellular assays. By preventing the degradation of AXIN, it effectively downregulates the oncogenic Wnt/β-catenin signaling pathway, leading to anti-proliferative effects in susceptible cancer cell lines. Furthermore, in vivo studies have shown that oral administration of this compound reduces tumor progression in xenograft models, establishing a therapeutic window and providing a strong rationale for its continued preclinical evaluation as a potential anti-cancer therapeutic.

The Role of ICG-001 in the Wnt/β-catenin Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers and fibrotic diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of ICG-001, a first-in-class small molecule inhibitor that specifically targets the Wnt/β-catenin pathway. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In the "off" state (absence of a Wnt ligand), a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

In the "on" state (Wnt ligand binding to Frizzled (FZD) and LRP5/6 receptors), the destruction complex is inactivated. This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors and coactivators, such as CREB-binding protein (CBP) and its paralog p300, to drive the expression of Wnt target genes like CCND1 (Cyclin D1) and MYC.

ICG-001: Mechanism of Action

ICG-001 is a potent and specific small molecule inhibitor of Wnt/β-catenin signaling. It does not target the upstream components of the pathway but rather acts in the nucleus to disrupt the final transcriptional activation step. ICG-001 functions by binding with high affinity to the CREB-binding protein (CBP), a transcriptional coactivator. This binding event specifically prevents the interaction between CBP and β-catenin, thereby inhibiting the formation of the active transcriptional complex required for the expression of Wnt target genes.

Notably, ICG-001 shows high selectivity for CBP over its close homolog p300. This is significant because the β-catenin/p300 interaction is thought to be more involved in promoting normal cellular differentiation, while the β-catenin/CBP interaction is more critical for proliferation and survival signals in cancer and fibrotic cells. By selectively inhibiting the CBP/β-catenin interaction, ICG-001 can preferentially induce apoptosis in cancer cells while sparing normal cells.

Quantitative Data for ICG-001

The efficacy of ICG-001 has been quantified in various in vitro models. The following tables summarize key data points from published literature.

Table 1: In Vitro Potency of ICG-001

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Luciferase Reporter Assay (TOPflash) | HCT-116 (Colon Cancer) | IC50 | ~3 µM | |

| Luciferase Reporter Assay (TOPflash) | SW480 (Colon Cancer) | IC50 | ~5 µM |

| Protein-Protein Interaction | CBP vs. β-catenin | Ki | 300 nM | |

Table 2: Effect of ICG-001 on Wnt Target Gene Expression

| Cell Line | Gene | Treatment | Fold Change (mRNA) | Reference |

|---|---|---|---|---|

| SW480 | Cyclin D1 | 10 µM ICG-001 | ~0.3 (Down-regulation) |

| HCT-116 | Survivin | 10 µM ICG-001 | ~0.4 (Down-regulation) | |

Key Experimental Protocols

Wnt/β-catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)

This assay is the gold standard for quantifying Wnt/β-catenin transcriptional activity. It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF sites.

Methodology:

-

Cell Seeding: Plate cells (e.g., HCT-116, SW480) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ICG-001 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the TOP-Flash and FOP-Flash Firefly luciferase readings to the Renilla luciferase readings. The Wnt signaling activity is expressed as the ratio of TOP/FOP normalized values. Plot the activity against the ICG-001 concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for CBP/β-catenin Interaction

This technique is used to verify that ICG-001 disrupts the physical interaction between CBP and β-catenin within the cell.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them with a selected concentration of ICG-001 or vehicle for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against β-catenin (or CBP) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe for the presence of CBP (or β-catenin) using a specific primary antibody, followed by a secondary antibody and chemiluminescent detection. A reduced amount of co-precipitated protein in the ICG-001-treated sample indicates disruption of the interaction.

Conclusion and Future Directions

ICG-001 is a well-characterized, specific inhibitor of the Wnt/β-catenin signaling pathway that acts by disrupting the crucial CBP/β-catenin interaction. Its ability to selectively induce apoptosis in cancer cells has made it a valuable tool for research and a promising candidate for clinical development. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of ICG-001 and its derivatives in oncology and fibrotic diseases. Its specificity continues to aid researchers in dissecting the nuanced roles of CBP and p300 in both normal physiology and disease states.

The Discovery and Development of OM-153: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

OM-153 is a novel, potent, and selective 1,2,4-triazole-based small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Its development represents a significant advancement in the pursuit of targeted therapies for cancers driven by aberrant Wnt/β-catenin signaling. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data and experimental protocols.

Introduction to Tankyrase Inhibition

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes by catalyzing the poly-ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1][2] A key target of TNKS1/2 is Axin, a scaffold protein in the β-catenin destruction complex. By promoting Axin degradation, tankyrases contribute to the activation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Therefore, inhibiting tankyrase activity is a promising strategy to stabilize Axin, enhance β-catenin degradation, and suppress tumor growth.[3]

Discovery and Optimization of this compound

This compound was developed as a highly potent and selective 1,2,4-triazole-based inhibitor of TNKS1/2.[1][2][3] The development of this compound focused on improving upon earlier tankyrase inhibitors, which were often limited by concerns over intestinal toxicity and a narrow therapeutic window.[1][2][4] this compound was designed to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties and an improved pharmacokinetic profile in preclinical models.[3][5]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the catalytic activity of TNKS1/2. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex. The subsequent accumulation of Axin promotes the degradation of β-catenin, thereby downregulating Wnt signaling.[3] In addition to its effects on the Wnt/β-catenin pathway, this compound has also been shown to inhibit YAP and MYC signaling pathways in certain cancer cell lines.[5][6][7]

Mechanism of Action of this compound.

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency and efficacy of this compound have been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 (nM) | Cell Line |

| Tankyrase 1 (TNKS1) | 13 | Biochemical Assay |

| Tankyrase 2 (TNKS2) | 2 | Biochemical Assay |

| Wnt/β-catenin Signaling | 0.63 | HEK293 (Reporter Assay) |

Data sourced from MedchemExpress.com and InvivoChem.[5][8]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | GI50 (nM) | GI25 (nM) |

| COLO 320DM | 10 | 2.5 |

| RKO | >10,000 | >10,000 |

GI50 and GI25 represent the concentrations for 50% and 25% growth inhibition, respectively.[5][6]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings |

| CD-1 Mice | 10 mg/kg, twice daily (oral) | Cmax2: 2,700 ng/mL (5.3 µmol/L)[6] |

| COLO 320DM Xenograft | 0.33–10 mg/kg, twice daily (oral) | Reduced Wnt/β-catenin signaling and tumor progression.[1][2] |

| B16-F10 Melanoma | Not specified | Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Culture and In Vitro Growth Inhibition Assay

-

Cell Lines: COLO 320DM (APC-mutated colon carcinoma) and RKO (TNKSi-insensitive colon carcinoma) cell lines were utilized.[6][9]

-

Assay: An MTS colorimetric cell growth assay was performed to determine the anti-proliferative effects of this compound.

-

Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound or DMSO as a control. After 5 days of cultivation, cell viability was assessed using the MTS reagent. GI50 and GI25 values were calculated relative to controls.[7]

In Vitro Growth Inhibition Assay Workflow.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice were used for the COLO 320DM colon carcinoma xenograft model.

-

Procedure: COLO 320DM cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

Treatment: this compound was administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.[5] The vehicle control group received the corresponding solvent.

-

Endpoint: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis, including protein and RNA extraction.[9]

Toxicity Studies

-

Animal Model: A 28-day repeated dose toxicity study was conducted in mice.

-

Dosing: Mice were administered this compound orally twice daily at 10 mg/kg and 100 mg/kg.[1][9]

-

Observations: At 100 mg/kg, body weight loss, intestinal damage, and tubular damage in the kidney were observed.[1][2] In contrast, the 10 mg/kg dose was well-tolerated, with no significant histopathological changes in the intestine or other organs.[1][7]

-

Analysis: Hematologic and clinical biochemistry analyses were performed on blood samples collected at the end of the study.[1][9]

Therapeutic Window and Future Directions

A significant finding in the preclinical development of this compound is the demonstration of a therapeutic window. While high doses (100 mg/kg) resulted in toxicity, a dose of 10 mg/kg was effective in tumor models without causing significant adverse effects.[1][7] This suggests a favorable safety profile for this compound, addressing a key challenge that has hindered the clinical translation of other tankyrase inhibitors.

The potent anti-tumor activity and favorable therapeutic window of this compound in preclinical models provide a strong rationale for its further development as a potential anti-cancer agent.[2][7] Future studies will likely focus on clinical trials to evaluate its safety and efficacy in cancer patients, particularly those with tumors harboring mutations in the Wnt/β-catenin pathway. Additionally, the synergistic effect of this compound with immune checkpoint inhibitors suggests potential for combination therapies.[1][3]

References

- 1. New article: The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]

- 2. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | inhibitor of tankyrase | CAS 2406278-81-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of OM-153 on the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-153 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the regulation of cellular protein degradation. While extensively studied for its role in modulating Wnt/β-catenin signaling, emerging evidence reveals a significant impact of this compound on the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This technical guide provides an in-depth analysis of the mechanism by which this compound influences Hippo signaling, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential through its modulation of the Hippo pathway.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a conserved signaling cascade that plays a pivotal role in the control of organ size by regulating cell proliferation and apoptosis.[1] The core of the pathway consists of a kinase cascade involving the Ste20-like kinases MST1/2 and the downstream kinases LATS1/2. When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP/TAZ leads to their cytoplasmic sequestration and subsequent degradation, preventing their translocation to the nucleus and thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. Dysregulation of the Hippo pathway is a common feature in various cancers, leading to uncontrolled cell growth and tumor development.

This compound: A Potent Tankyrase Inhibitor

This compound is a 1,2,4-triazole-based inhibitor that targets the adenosine binding pocket of TNKS1/2 with high selectivity.[2] Its primary mechanism of action involves the inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, which prevents the degradation of their target proteins.

Biochemical and Cellular Potency of this compound

This compound demonstrates high potency in both biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and growth inhibition (GI50) values for this compound.

| Target/Assay | Cell Line | IC50 / GI50 (nM) | Reference |

| Biochemical IC50 | |||

| Tankyrase 1 (TNKS1) | - | 13 | [2] |

| Tankyrase 2 (TNKS2) | - | 2 | [2] |

| Cellular IC50 | |||

| Wnt/β-catenin Reporter | HEK293 | 0.63 | [2] |

| Growth Inhibition (GI50) | |||

| COLO 320DM | Colon Carcinoma | 10 | [2] |

| ABC-1 | Adenocarcinoma | - (GI25 = 2.5) | [3] |

| OVCAR-4 | Ovarian Carcinoma | - (GI25 = 2.5) | [3] |

| UO-31 | Renal Carcinoma | - (GI25 = 3.5) | [3] |

Mechanism of this compound's Impact on the Hippo Pathway

The influence of this compound on the Hippo signaling pathway is primarily mediated through its stabilization of angiomotin (AMOT) family proteins.[2] AMOT proteins are known substrates of tankyrases and play a crucial role in regulating the subcellular localization of YAP/TAZ.

Stabilization of Angiomotin

By inhibiting TNKS1/2, this compound prevents the PARsylation and subsequent ubiquitination and proteasomal degradation of AMOT proteins.[2] This leads to an accumulation of AMOT in the cytoplasm.

This compound inhibits TNKS1/2, leading to the stabilization of Angiomotin.

Sequestration of YAP/TAZ

Stabilized AMOT proteins act as a scaffold, binding to YAP/TAZ in the cytoplasm and preventing their translocation into the nucleus. This cytoplasmic retention effectively inhibits the transcriptional co-activator function of YAP/TAZ.

This compound leads to cytoplasmic sequestration of YAP/TAZ via AMOT stabilization.

Downregulation of YAP/TAZ Target Genes

By preventing the nuclear accumulation of YAP/TAZ, this compound treatment leads to a reduction in the transcription of their target genes, including the proto-oncogene MYC and the cell cycle regulator Cyclin D1 (CCND1).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the Hippo signaling pathway.

Western Blotting for Phospho-YAP (S127) and Total YAP

This protocol is for the detection of changes in YAP phosphorylation, a key indicator of Hippo pathway activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-YAP (Ser127), Rabbit anti-YAP, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time.

-

Lyse cells on ice and collect the supernatant after centrifugation.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-YAP levels to total YAP and the loading control.

Workflow for Western Blot analysis of YAP phosphorylation.

Immunofluorescence for YAP/TAZ Subcellular Localization

This protocol allows for the visualization of YAP/TAZ localization within the cell.

Materials:

-

Cells cultured on glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies: Rabbit anti-YAP or Mouse anti-TAZ

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Treat cells on coverslips with this compound or vehicle control.

-

Fix cells with 4% PFA for 15 minutes.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Block with blocking solution for 30 minutes.

-

Incubate with primary antibodies for 1 hour at room temperature.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour.

-

Wash with PBS and mount coverslips onto microscope slides.

-

Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

Materials:

-

Cells plated in a multi-well plate

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

After the desired treatment time (e.g., 24-48 hours), lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound exerts a significant inhibitory effect on the Hippo signaling pathway through a distinct mechanism involving the stabilization of angiomotin proteins. This leads to the cytoplasmic sequestration of the oncoproteins YAP and TAZ, thereby suppressing their transcriptional activity and downstream pro-proliferative effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in cancers characterized by aberrant Hippo pathway signaling. Future studies should focus on elucidating the in vivo efficacy of this compound in Hippo-driven cancer models and exploring potential synergistic combinations with other anti-cancer agents.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-153 is a novel, potent, and selective small-molecule inhibitor of the catalytic enzymes Tankyrase 1 and 2 (TNKS1/2).[1][2][3][4][5][6] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in regulating protein turnover through poly-ADP-ribosylation, which marks target proteins for degradation by the ubiquitin-proteasomal system.[3][4][5][6][7] One of the most prominent targets of TNKS1/2 is AXIN, a key component of the β-catenin destruction complex.[3][4][5][6] By inhibiting TNKS1/2, this compound stabilizes AXIN proteins, thereby promoting the degradation of β-catenin and inhibiting the Wnt/β-catenin signaling pathway.[3][4][5][6] Aberrant activation of the Wnt/β-catenin pathway is a well-established driver in a variety of cancers, most notably colorectal cancer.[8] This technical guide provides a comprehensive overview of the primary research applications of this compound in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound

The in vitro potency of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Tankyrase 1 (TNKS1) | Biochemical Assay | - | 13 | [1][9] |

| Tankyrase 2 (TNKS2) | Biochemical Assay | - | 2 | [1][9] |

| Wnt/β-catenin Signaling | Luciferase Reporter Assay | HEK293 | 0.63 | [1][9][10] |

Table 1: Biochemical and cellular IC50 values of this compound.

| Cell Line | Cancer Type | GI50 (nM) | GI25 (nM) | Reference |

| COLO 320DM | Colon Carcinoma | 10 | 2.5 | [1][4][9] |

| RKO | Colon Carcinoma | >10,000 | >10,000 | [4] |

| ABC-1 | Non-small cell lung cancer | 2.0 | 1.5 | [10] |

| OVCAR-4 | Ovarian Cancer | - | 2.5 | [10] |

| UO-31 | Renal Cancer | - | 3.5 | [10] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. GI50 and GI25 represent the concentrations for 50% and 25% growth inhibition, respectively.

In Vivo Efficacy and Tolerability of this compound

This compound has demonstrated significant anti-tumor efficacy in preclinical mouse models of colon carcinoma and melanoma.

| Mouse Model | Cancer Type | Treatment | Key Findings | Reference |

| COLO 320DM Xenograft | Colon Carcinoma | 0.33-10 mg/kg, p.o., twice daily for 34 days | Reduced WNT/β-catenin signaling and tumor progression.[1][2][3][5] | [1][2][3][5] |

| B16-F10 Syngeneic | Melanoma | 10 mg/kg, p.o., twice daily, in combination with anti-PD-1 | Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.[1][2][3][5] | [1][2][3][5] |

Table 3: Summary of in vivo anti-tumor efficacy of this compound.

| Dosing | Duration | Key Observations | Reference |

| 100 mg/kg, p.o., twice daily | 28 days | Body weight loss, intestinal damage, and tubular damage in the kidney.[2][3][5][6] | [2][3][5][6] |

| 10 mg/kg, p.o., twice daily | 28 days | Intact intestinal architecture and no atypical histopathologic changes in other organs. No substantial toxicity indicated by clinical biochemistry and hematologic analyses.[2][3][4][5][6] | [2][3][4][5][6] |

Table 4: Tolerability of this compound in a 28-day repeated dose mouse toxicity study.

Experimental Protocols

Luciferase-Based Wnt/β-catenin Signaling Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 2000

-

Opti-MEM

-

DMEM with 10% FBS

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% FBS and incubate overnight.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration.

MTS Colorimetric Cell Growth Assay

This colorimetric assay measures cell proliferation based on the reduction of the MTS tetrazolium compound by metabolically active cells to a soluble formazan product.

Materials:

-

Cancer cell lines (e.g., COLO 320DM, RKO)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

MTS reagent

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Allow the cells to attach overnight.

-

Add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 5 days.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the GI50 and GI25 values relative to the vehicle-treated control (100% growth) and the initial cell number at time zero (0% growth).

COLO 320DM Colon Carcinoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a human colon cancer xenograft.

Materials:

-

CB17-SCID mice (female, 6-8 weeks old)

-

COLO 320DM cells

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers

Protocol:

-

Subcutaneously inject 5 x 10^6 COLO 320DM cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.1, 0.33, 1, 3.3, 10 mg/kg) or vehicle control via oral gavage twice daily for 34 days.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, RT-qPCR).

B16-F10 Melanoma Model with Anti-PD-1 Immunotherapy

This syngeneic mouse model is used to evaluate the combination effect of this compound and immune checkpoint inhibition.

Materials:

-

C57BL/6N mice (female, 6-8 weeks old)

-

B16-F10 melanoma cells

-

This compound formulation for oral gavage

-

Anti-mouse PD-1 antibody

-

Calipers

Protocol:

-

Subcutaneously inject 2 x 10^5 B16-F10 cells into the flank of each mouse.

-

On day 6 post-injection, randomize the mice into treatment groups: vehicle, this compound alone, anti-PD-1 alone, and combination of this compound and anti-PD-1.

-

Administer this compound (e.g., 10 mg/kg) orally twice daily from day 6 to day 20.

-

Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally on days 6, 9, and 12.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for analysis of immune cell infiltration and Wnt/β-catenin signaling markers.

Mandatory Visualization

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Caption: Workflow for preclinical evaluation of this compound from in vitro to in vivo studies.

References

- 1. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models | Semantic Scholar [semanticscholar.org]

- 3. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OM-153: A Potent Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-153 is a potent and selective small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly-ADP-ribosylation (PARsylation) activity of tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the suppression of oncogenic Wnt signaling. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supported by experimental data and detailed methodologies.

Chemical Structure and Properties

This compound is a 1,2,4-triazole-based compound. Its chemical structure is presented below.

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Caption: Chemical Structure of this compound.

The key physicochemical and pharmacological properties of this compound are summarized in the tables below, providing a clear comparison of its activity and selectivity.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃N₇O₂S | [1] |

| Molecular Weight | 489.56 g/mol | [1] |

| CAS Number | 2406278-81-5 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound

| Parameter | Value (nM) | Assay System | Reference |

| IC₅₀ for Tankyrase 1 (TNKS1) | 13 | Biochemical Assay | [1] |

| IC₅₀ for Tankyrase 2 (TNKS2) | 2 | Biochemical Assay | [1] |

| IC₅₀ for Wnt/β-catenin Signaling Reporter Assay | 0.63 | Luciferase-based assay in HEK293 cells | [1] |

| GI₅₀ for COLO 320DM Cell Growth | 10 | MTS colorimetric cell growth assay | [2] |

| GI₂₅ for COLO 320DM Cell Growth | 2.5 | MTS colorimetric cell growth assay | [2] |

Table 2: In Vitro Biological Activity of this compound

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Tankyrase 1 and 2 are key positive regulators of this pathway. They PARsylate AXIN proteins, which are core components of the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation. The degradation of AXIN leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.[3][4]

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of TNKS1 and TNKS2.[1] This inhibition prevents the PARsylation of AXIN, leading to its stabilization and the accumulation of the β-catenin destruction complex.[5] A functional destruction complex then efficiently phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and a subsequent reduction in tumor cell growth.[2][6]

Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Assays

-

Objective: To determine the in vitro inhibitory activity of this compound against purified TNKS1 and TNKS2 enzymes.

-

Methodology: A colorimetric or chemiluminescent assay format is typically used.[7][8]

-

Plate Coating: 96-well plates are coated with histone proteins, which serve as a substrate for the tankyrase enzymes.

-

Enzyme Reaction: Purified recombinant TNKS1 or TNKS2 enzyme is incubated with a biotinylated NAD+ mixture (PARP Substrate Mixture) and varying concentrations of this compound in an optimized assay buffer.

-

Detection: The plate is treated with streptavidin-HRP, followed by the addition of a colorimetric or chemiluminescent HRP substrate.

-

Data Analysis: The signal generated, which is proportional to the tankyrase activity, is measured using a microplate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To assess the functional inhibition of the Wnt/β-catenin signaling pathway by this compound in a cellular context.

-

Cell Line: HEK293 cells stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct.[9][10]

-

Methodology:

-

Cell Seeding: HEK293 TCF/LEF reporter cells are seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Pathway Stimulation: The Wnt pathway is activated, for example, by treatment with Wnt3a-conditioned medium or LiCl (which inhibits GSK3β, mimicking Wnt signaling).

-

Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent kit.

-

Data Analysis: The luminescence signal is normalized to a control, and the IC₅₀ value is determined from the dose-response curve.

-

-

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Line: COLO 320DM (a human colon adenocarcinoma cell line with an APC mutation, making it sensitive to Wnt pathway inhibition).[2]

-

Methodology (MTS Assay):

-

Cell Seeding: COLO 320DM cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 5 days).

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The GI₅₀ and GI₂₅ values (concentrations resulting in 50% and 25% growth inhibition, respectively) are calculated relative to vehicle-treated control cells.

-

In Vivo Assays

-

Objective: To assess the anti-tumor efficacy of this compound in a preclinical mouse model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[6]

-

Methodology:

-

Tumor Cell Implantation: COLO 320DM cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[11][12]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically twice daily, at various dose levels (e.g., 0.33–10 mg/kg).[1][13] The vehicle control group receives the formulation without the active compound.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting for pathway biomarkers).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

Caption: A typical workflow for a preclinical xenograft study.

Conclusion

This compound is a highly potent and selective inhibitor of Tankyrase 1 and 2, demonstrating significant anti-proliferative effects in preclinical models of Wnt-dependent cancers. Its mechanism of action, involving the stabilization of the β-catenin destruction complex, is well-defined. The data presented in this guide underscore the potential of this compound as a therapeutic agent and provide a solid foundation for further research and development in the field of oncology. The detailed experimental protocols offer a framework for the replication and expansion of these key findings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Tankyrase inhibition sensitizes melanoma to PD-1 immune checkpoint blockade in syngeneic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. researchgate.net [researchgate.net]

- 12. KIT Signaling Promotes Growth of Colon Xenograft Tumors in Mice and is Upregulated in a Subset of Human Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

The Tankyrase Inhibitor OM-153: A Technical Overview of AXIN Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of OM-153, a potent and selective tankyrase inhibitor, with a specific focus on its role in the stabilization of the key signaling scaffold protein, AXIN. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to AXIN Protein and its Regulation

AXIN is a crucial scaffolding protein and a concentration-limiting component of the β-catenin destruction complex. This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), is central to the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This process maintains low cytoplasmic levels of β-catenin, preventing its translocation to the nucleus and the activation of Wnt target genes.[1][2]

The cellular levels of AXIN are tightly regulated, in part, through a process of poly-ADP-ribosylation (PARsylation) mediated by the enzymes tankyrase 1 and 2 (TNKS1/2).[3][4] TNKS1/2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] They catalyze the attachment of ADP-ribose polymers to target proteins, including AXIN. This PARsylation acts as a signal for the recruitment of the E3 ubiquitin ligase RNF146, which then ubiquitinates AXIN, marking it for degradation by the 26S proteasome.[5] This constant turnover of AXIN is a key regulatory mechanism in the Wnt signaling pathway.

This compound: A Potent Tankyrase Inhibitor

This compound is a novel, potent, and selective 1,2,4-triazole-based inhibitor of tankyrase 1 and 2 (TNKS1/2).[3][6] By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of AXIN.[6] This, in turn, blocks the subsequent ubiquitination and proteasomal degradation of AXIN, leading to its stabilization and accumulation within the cell.[6][7] The increased levels of AXIN enhance the activity of the β-catenin destruction complex, thereby promoting β-catenin degradation and inhibiting the oncogenic Wnt/β-catenin signaling pathway.[3][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Cell Line | Reference |

| Tankyrase 1 (TNKS1) | 13 nM | Biochemical Assay | - | [8] |

| Tankyrase 2 (TNKS2) | 2 nM | Biochemical Assay | - | [8] |

| Wnt/β-catenin Signaling | 0.63 nM | Luciferase Reporter Assay | HEK293 | [8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | GI50 Value | GI25 Value | Cancer Type | Reference |

| COLO 320DM | 10 nM | 2.5 nM | Colon Carcinoma | [8] |

| ABC-1 | - | - | - | [9] |

| OVCAR-4 | - | - | - | [9] |

| UO-31 | - | - | - | [9] |

GI50 and GI25 represent the concentrations resulting in 50% and 25% growth inhibition, respectively.

Signaling Pathways and Mechanisms

AXIN Degradation Pathway

The degradation of AXIN is a multi-step process initiated by tankyrase-mediated PARsylation. The following diagram illustrates this pathway.

References

- 1. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Degradation of AXIN [reactome.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Tankyrase Inhibitor this compound Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

Initial Studies of OM-153 in Colon Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial preclinical studies on OM-153, a potent and selective tankyrase inhibitor, in the context of colon carcinoma. The document synthesizes key findings, experimental designs, and the underlying mechanism of action, offering valuable insights for researchers and professionals in the field of oncology drug development.

Quantitative Efficacy Data

The initial studies have demonstrated the potent in vitro and in vivo activity of this compound in colon carcinoma models. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: In Vitro Potency and Efficacy of this compound

| Target/Assay | Cell Line | IC50 / GI50 Value | Notes |

| Tankyrase 1 (TNKS1) | Biochemical Assay | 13 nM[1] | Demonstrates high affinity for the primary target. |

| Tankyrase 2 (TNKS2) | Biochemical Assay | 2 nM[1] | Shows even greater potency against the second isoform of the target. |

| Wnt/β-catenin Signaling | HEK293 (Reporter Assay) | 0.63 nM[1][2] | Indicates potent inhibition of the target signaling pathway. |

| Cell Growth (GI50) | COLO 320DM | 10 nM[1][3] | Effective inhibition of cell proliferation in a colon cancer cell line with an APC mutation.[3] |

| Cell Growth (GI25) | COLO 320DM | 2.5 nM[1][3] | Demonstrates anti-proliferative effects at lower concentrations. |

| Cell Growth (GI50) | RKO | >10,000 nM[3] | Shows selectivity, with insubstantial effect on a TNKSi-insensitive colon carcinoma cell line.[3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Colon Carcinoma Xenograft Model

| Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| COLO 320DM Xenograft | 0.33-10 mg/kg, oral, twice daily | 74-85%[4] | Significant tumor growth inhibition observed across a range of doses. |

Core Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer.[5] The mechanism is initiated by the inhibition of the catalytic activity of Tankyrase 1 and 2 (TNKS1/2).[3][6]

-

Tankyrase Inhibition: this compound, a 1,2,4-triazole-based inhibitor, selectively binds to the adenosine binding pocket of TNKS1/2.[3]

-

AXIN Stabilization: Inhibition of TNKS1/2 prevents the poly-ADP-ribosylation (PARylation) of AXIN proteins.[3] This post-translational modification normally earmarks AXIN for ubiquitination and subsequent degradation by the proteasome.[3]

-

β-catenin Destruction Complex: The stabilization of AXIN proteins promotes the assembly of the β-catenin destruction complex.[7]

-

β-catenin Degradation: This complex facilitates the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[4]

-

Downstream Effects: The reduction in nuclear β-catenin leads to the downregulation of Wnt target genes, including MYC and Cyclin D1 (CCND1), which are critical for cell proliferation.[4] Studies have also indicated that this compound can inhibit YAP signaling.[4]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound.

In Vitro Assays

-

Cell Lines:

-

COLO 320DM: A human colon adenocarcinoma cell line with a mutation in the APC gene, making it sensitive to tankyrase inhibitors.[3][4]

-

RKO: A human colon carcinoma cell line that is insensitive to tankyrase inhibitors, used as a negative control.[3][4]

-

HEK293: Human embryonic kidney cells used for the luciferase-based Wnt/β-catenin signaling reporter assay.[2]

-

-

Biochemical Tankyrase and PARP1 Assays:

-

Wnt/β-catenin Signaling Reporter Assay:

-

HEK293 cells were utilized to transiently express a luciferase reporter gene under the control of a TCF/LEF responsive promoter.

-

Cells were treated with varying concentrations of this compound.

-

The inhibition of Wnt/β-catenin signaling was quantified by measuring the reduction in luciferase activity.[2][4]

-

-

Cell Growth Assay (MTS Assay):

-

COLO 320DM and RKO cells were seeded in 96-well plates.

-

The cells were treated with a range of this compound concentrations for 5 days.

-

Cell viability was assessed using a colorimetric MTS assay, which measures the metabolic activity of the cells.

-

GI50 and GI25 values were calculated relative to vehicle-treated controls.[8]

-

-

Immunoblotting and qRT-PCR:

-

To confirm the mechanism of action, protein and mRNA levels of key components of the Wnt/β-catenin and MYC signaling pathways were analyzed.

-

COLO 320DM cells were treated with this compound (e.g., 10 nM).[4]

-

Immunoblotting: Protein lysates were subjected to SDS-PAGE and transferred to membranes. The levels of AXIN1, AXIN2, total β-catenin, MYC, and Cyclin D1 were detected using specific antibodies.[2][9]

-

qRT-PCR: Total RNA was extracted, and cDNA was synthesized. The mRNA expression levels of Wnt target genes (e.g., DKK1, APCDD1, NKD1) and MYC target genes (MYC, CCND1) were quantified using real-time quantitative reverse transcription PCR.[2][4]

-

In Vivo Xenograft Model

-

Animal Model:

-

Treatment:

-

Efficacy Evaluation:

-

Tumor volume was measured regularly throughout the study.

-

The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

-

Body weight was also monitored to assess toxicity.[9]

-

-

Pharmacodynamic and Pharmacokinetic Analyses:

-

At the end of the study, plasma and tumor tissue were collected at specific time points after the final dose.[9]

-

The concentration of this compound was measured using mass spectrometry to determine its pharmacokinetic profile.[9]

-

Tumor lysates were analyzed by immunoblotting and qRT-PCR to confirm the on-target effects of this compound in vivo, such as the stabilization of AXIN proteins and downregulation of Wnt target genes.[9]

-

The general workflow for the preclinical evaluation of this compound is depicted in the following diagram.

Conclusion